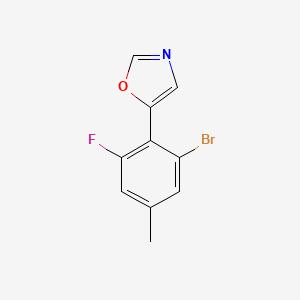

5-(2-bromo-6-fluoro-4-methylphenyl)oxazole

Description

Significance of Oxazole (B20620) Heterocycles in Advanced Organic Chemistry Research

Oxazole, a five-membered heterocyclic ring containing nitrogen and oxygen, is a crucial scaffold in modern chemistry. numberanalytics.comnumberanalytics.com First synthesized in the early 20th century, oxazole and its derivatives have become vital in medicinal chemistry due to their wide range of biological activities. numberanalytics.comtandfonline.com These compounds are known to interact with various enzymes and receptors in biological systems through non-covalent bonds, leading to diverse therapeutic effects. tandfonline.comnih.gov

The oxazole ring is a thermally stable entity and its derivatives are found in numerous natural products and synthetic molecules, serving as a primary skeleton for drug discovery. tandfonline.comnih.gov The versatility of the oxazole core allows for substitutions at three different positions, enabling the synthesis of a vast library of compounds with varied pharmaceutical properties. researchgate.net Researchers have explored oxazole derivatives for their potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. nih.govthepharmajournal.com The continuous development of synthetic methods, such as the van Leusen oxazole synthesis, has further facilitated the creation of complex and multi-substituted oxazole molecules for medicinal and materials science applications. numberanalytics.comnih.gov

Role of Halogenated Aryl Moieties in Modulating Molecular Properties and Reactivity

Aryl halides, which are aromatic compounds containing one or more halogen atoms, are fundamental building blocks in organic synthesis and are particularly prominent in medicinal chemistry. researchgate.netenamine.net The introduction of halogens like fluorine, chlorine, and bromine into a molecule can significantly influence its physical, chemical, and biological properties. researchgate.net

Halogenation can impact a molecule's:

Potency and Pharmacokinetics: The addition of halogens can improve a drug's effectiveness and how it is absorbed, distributed, metabolized, and excreted by the body. researchgate.net

Binding Affinity: Halogen atoms can form halogen bonds, which are specific non-covalent interactions with biological targets like proteins, thereby enhancing binding affinity and selectivity. researchgate.netacs.org

Metabolic Stability: Strategic placement of halogens can block sites of metabolic degradation, increasing the compound's stability and duration of action.

Reactivity: The polarized carbon-halogen bond in aryl halides makes them susceptible to various chemical transformations, most notably transition metal-catalyzed cross-coupling reactions, which are essential for synthesizing more complex molecules. researchgate.net

Research Rationale and Objectives for Investigating 5-(2-bromo-6-fluoro-4-methylphenyl)oxazole

While specific research publications detailing the rationale for investigating this compound are not widely available, its chemical structure suggests several logical research objectives. The compound combines the biologically active oxazole core with a polysubstituted halogenated phenyl ring, making it a prime candidate for further chemical synthesis and biological screening.

The primary research rationale likely revolves around its use as a versatile intermediate or building block. The presence of bromo, fluoro, and methyl groups on the phenyl ring offers distinct advantages:

The bromo substituent is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical fragments to explore structure-activity relationships. researchgate.net

The fluoro substituent can enhance metabolic stability and modulate the electronic properties of the aryl ring, potentially improving binding affinity and pharmacokinetic profiles. researchgate.net

The methyl group provides another point for structural modification or can influence the molecule's conformation and interaction with biological targets.

Therefore, the objectives for investigating this compound would likely include its synthesis and subsequent use in creating libraries of more complex molecules to be tested for various biological activities, particularly in the context of drug discovery programs.

Overview of Current Research Landscape on Substituted Oxazole Derivatives

The research landscape for substituted oxazole derivatives is vast and dynamic, with a continuous stream of new synthetic methods and biological applications being reported. tandfonline.comresearchgate.net Scientists are actively exploring this class of compounds for a wide array of therapeutic purposes. nih.govthepharmajournal.com

Current research focuses on several key areas:

Novel Synthetic Strategies: Development of more efficient, regioselective, and environmentally friendly methods to synthesize substituted oxazoles is a major focus. nih.govresearchgate.net This includes one-pot syntheses and metal-mediated reactions. researchgate.net

Medicinal Chemistry: A significant portion of research is dedicated to designing and synthesizing oxazole derivatives with improved biological activity. Studies have shown that substitutions at various positions on the oxazole ring can greatly influence their efficacy as anticancer, antimicrobial, or anti-inflammatory agents. thepharmajournal.comresearchgate.net For instance, some benzoxazole (B165842) derivatives containing fluorine have shown potential as anticancer agents. researchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of oxazole derivatives and evaluate how these changes affect their biological activity. tandfonline.com This helps in designing more potent and selective compounds. For example, a study on 5-(4'-Methoxyphenyl)-oxazole derivatives showed that the entire structure was essential for its activity against C. elegans. nih.gov

Materials Science: Oxazole-based compounds are also being investigated for their potential in materials science, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com

The ongoing research underscores the importance of substituted oxazoles as privileged scaffolds in the development of new functional molecules.

Strategies for Oxazole Core Construction Relevant to Aryl Substitution

Classical and Contemporary Ring-Closure Methods

Ring-closure or cyclization reactions are foundational in heterocyclic chemistry and offer robust pathways to the oxazole core. These methods typically involve the formation of one or two bonds to complete the heterocyclic ring from an acyclic precursor.

The Robinson-Gabriel synthesis is a classical and widely used method for the preparation of oxazoles. synarchive.compharmaguideline.com The reaction involves the cyclodehydration of an α-acylamino ketone to form the corresponding oxazole. synarchive.comwikipedia.org The requisite α-acylamino ketone precursors can be synthesized through methods like the Dakin-West reaction. wikipedia.org

The general mechanism involves the intramolecular condensation of the enol or enolate of the ketone onto the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring. A variety of dehydrating agents can be employed to facilitate this transformation, including sulfuric acid, phosphorus pentachloride, and trifluoroacetic anhydride. pharmaguideline.comwikipedia.org

| Catalyst/Reagent | Substrate Scope | Key Features |

| Sulfuric Acid | α-acylamino ketones | Traditional and potent dehydrating agent. |

| Trifluoroacetic Anhydride | α-acylamino ketones on solid phase | Useful for solid-phase synthesis applications. wikipedia.org |

| Trifluoromethanesulfonic acid | Oxazolone templates in Friedel-Crafts reaction | Enables a one-pot diversity-oriented synthesis. wikipedia.orgresearchgate.net |

Recent modifications have expanded the utility of the Robinson-Gabriel synthesis. For instance, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed, utilizing an oxazolone template to generate highly substituted oxazoles. researchgate.net This approach combines a Lewis acid for the Friedel-Crafts reaction with a strong acid for the subsequent cyclodehydration. wikipedia.org

A more contemporary approach to oxazole synthesis involves the reaction of α-diazoketones with amides. organic-chemistry.orgacs.orgnih.gov This methodology offers a metal-free alternative and often proceeds under mild reaction conditions. organic-chemistry.orgacs.org Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for this transformation, leading to the formation of 2,4-disubstituted oxazoles in good to excellent yields. organic-chemistry.orgacs.orgorganic-chemistry.org

The reaction is proposed to proceed through the formation of a key intermediate, 2-oxo-2-phenylethyl trifluoromethanesulfonate. acs.org This method is characterized by its simplicity and good functional group tolerance. organic-chemistry.orgacs.org

| Catalyst | Solvent | Temperature | Key Advantages |

| Trifluoromethanesulfonic acid (TfOH) | 1,2-dichloroethane (DCE) | Room Temperature | Metal-free, mild conditions, broad substrate scope. organic-chemistry.orgacs.org |

| Copper(II) triflate | Not specified | Not specified | Provides access to 2,4-disubstituted oxazoles. organic-chemistry.org |

Multi-Component Reactions for Oxazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single operation. These reactions are atom-economical and can rapidly generate molecular diversity.

Gold catalysts have emerged as powerful tools in organic synthesis, enabling a variety of transformations with unique reactivity. In the context of oxazole synthesis, gold(III) catalysis can be employed in a three-component reaction involving alkynes, nitriles, and an oxygen source. organic-chemistry.org This method provides an efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org

A plausible mechanism involves the gold-catalyzed generation of a gold carbene intermediate from the alkyne and an oxidant, which then undergoes a [2+2+1] annulation with the nitrile. organic-chemistry.org Another gold-catalyzed approach involves the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. scispace.comnih.govrsc.orgrsc.org This reaction is notable for its mild conditions and scalability. scispace.comnih.govrsc.org

| Gold Catalyst System | Reactants | Key Features |

| Au(PPh₃)NTf₂ / 8-methylquinoline N-oxide | Terminal alkyne, nitrile | Efficient synthesis of 2,5-disubstituted oxazoles. organic-chemistry.org |

| JohnPhosAuCl / AgOTf | Alkynyl triazene, 1,2,4-dioxazole | Regioselective [3+2] cycloaddition, mild conditions. nih.govrsc.org |

Copper catalysis offers a cost-effective and versatile platform for the synthesis of oxazoles. Copper-catalyzed oxidative cycloaddition reactions can proceed through various mechanisms, often involving the formation of C-O and C-N bonds in a single pot.

One such approach is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H functionalization at room temperature to afford 2,5-disubstituted oxazoles. acs.org This method is complementary to other cyclization strategies and provides access to a range of oxazoles with diverse substituents. acs.org Additionally, a copper-catalyzed tandem oxidative cyclization has been developed as a highly efficient route to polysubstituted oxazoles from readily available starting materials under mild conditions. acs.org

| Copper Catalyst | Oxidant | Starting Materials | Key Features |

| Copper(II) | Not specified | Enamides | Room temperature, vinylic C-H functionalization. acs.org |

| Not specified | Not specified | Not specified | Tandem oxidative cyclization for polysubstituted oxazoles. acs.org |

Van Leusen Oxazole Synthesis and Related Isocyanide-Based Approaches

The Van Leusen oxazole synthesis is a powerful and widely recognized method for constructing the oxazole ring, first reported in 1972. nih.gov This reaction facilitates the formation of 5-substituted oxazoles through a [3+2] cycloaddition reaction between an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govnih.gov For the synthesis of the target compound, this would involve the reaction of 2-bromo-6-fluoro-4-methylbenzaldehyde with TosMIC.

The mechanism proceeds under basic conditions, where the base deprotonates the acidic methylene group of TosMIC. nih.govorganic-chemistry.org The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (2-bromo-6-fluoro-4-methylbenzaldehyde). The subsequent intermediate undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid, to yield the 5-substituted oxazole ring. nih.govorganic-chemistry.org

The reaction is valued for its operational simplicity and the availability of the precursors. nih.gov Various bases and solvent systems have been developed to optimize the reaction, including potassium carbonate in methanol, which is the classic condition, and more modern variations using microwave assistance to improve yields and reduce reaction times. nih.govnih.gov

| Reaction | Key Reagents | Mechanism | Ref. |

| Van Leusen Oxazole Synthesis | Aldehyde (e.g., 2-bromo-6-fluoro-4-methylbenzaldehyde), TosMIC, Base (e.g., K₂CO₃) | [3+2] Cycloaddition followed by elimination | nih.govnih.gov |

Approaches for Introducing the 2-Bromo-6-fluoro-4-methylphenyl Moiety

The formation of the C-C bond between the oxazole C5 position and the phenyl ring is a critical step. Palladium-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation, offering high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. youtube.com The Suzuki-Miyaura, Stille, and Sonogashira reactions are cornerstone methodologies in this field. The catalytic cycle for these reactions generally involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comwikipedia.org

The Sonogashira coupling specifically forms bonds between sp² and sp carbon atoms and is highly effective for synthesizing alkynyl-substituted heterocycles. rsc.orgacs.orgrsc.org While not directly forming the aryl-oxazole bond, it can be used to introduce an alkyne that could be a precursor for further transformations. researchgate.netacs.org The Suzuki-Miyaura and Stille couplings are more direct and widely used for creating aryl-heteroaryl linkages. organic-chemistry.org

One strategic approach involves using a 5-bromooxazole as a coupling partner. This readily synthesized building block can react with an organometallic derivative of the desired phenyl group. researchgate.net

In a Suzuki-Miyaura coupling, 5-bromooxazole would be reacted with (2-bromo-6-fluoro-4-methylphenyl)boronic acid or its corresponding boronic ester. researchgate.net This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., Cs₂CO₃, K₂CO₃) and in a suitable solvent mixture like dioxane/water. nih.govnih.gov The choice of ligand on the palladium catalyst is crucial for achieving high yields, especially with sterically hindered substrates. nih.gov

Alternatively, in a Stille coupling, 5-bromooxazole would be paired with an organostannane reagent, such as (2-bromo-6-fluoro-4-methylphenyl)tributylstannane. wikipedia.orgorganic-chemistry.org Stille reactions are known for their tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.orgjk-sci.comlibretexts.org

| Coupling Reaction | Oxazole Precursor | Aryl Precursor | Catalyst System (Typical) | Ref. |

| Suzuki-Miyaura | 5-Bromooxazole | (2-bromo-6-fluoro-4-methylphenyl)boronic acid | Pd(0) catalyst, Base (e.g., Cs₂CO₃) | researchgate.net |

| Stille | 5-Bromooxazole | (2-bromo-6-fluoro-4-methylphenyl)stannane | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | wikipedia.orgorganic-chemistry.org |

The reverse strategy involves functionalizing the oxazole ring as the organometallic component and coupling it with an aryl halide. This approach would utilize precursors like oxazole-5-boronic acid or 5-(tributylstannyl)oxazole. The aryl halide partner would be a compound such as 1,3-dibromo-2-fluoro-5-methylbenzene.

The Suzuki-Miyaura reaction between an oxazole-5-boronic acid pinacol ester and the aryl bromide would proceed under similar conditions as described above. researchgate.netresearchgate.net This route can be advantageous if the oxazole boronic ester is more accessible or stable than the corresponding aryl boronic acid.

Similarly, a Stille coupling could be performed between a 5-(tributylstannyl)oxazole and 1,3-dibromo-2-fluoro-5-methylbenzene. The reactivity of organostannanes is often high, allowing the reaction to proceed under mild conditions. organic-chemistry.orglibretexts.org

Direct C-H arylation represents a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. mdpi.com This method avoids the pre-functionalization of the oxazole ring with a halide or organometallic group. Instead, a C-H bond on the oxazole ring (at the C5 position) is activated directly by a palladium catalyst and coupled with an aryl halide.

For the synthesis of this compound, this would involve the direct reaction of oxazole with 1,3-dibromo-2-fluoro-5-methylbenzene. These reactions often require a palladium catalyst, a suitable ligand (often a bulky phosphine), and a base. A comparative study on thiazoles, a related heterocycle, has shown that direct arylation can be a viable and efficient alternative to Suzuki cross-coupling, although reaction conditions often require careful optimization to ensure high regioselectivity and yield. researchgate.net

An alternative synthetic design involves first constructing a simpler 5-aryloxazole and then introducing the required substituents onto the phenyl ring through regioselective functionalization. For instance, one could synthesize 5-(2-fluoro-4-methylphenyl)oxazole and then perform a regioselective bromination.

However, achieving high regioselectivity in the bromination of a complex, pre-existing aromatic ring can be challenging. The directing effects of the existing fluoro, methyl, and oxazole groups would need to be carefully considered to ensure the bromine is introduced at the correct position (ortho to the fluorine and oxazole groups). Methods for regioselective functionalization often rely on directed metalation, where a directing group guides a metalating agent (like an organolithium or TMP-base) to a specific C-H bond, which is then quenched with an electrophile (e.g., Br₂ or NBS). mdpi.comnih.gov This approach is powerful but requires the synthesis of a specifically functionalized precursor.

An in-depth analysis of the synthetic methodologies and process optimization for the chemical compound this compound reveals a fascinating interplay of classic organic reactions and modern process intensification strategies. This article delineates the key chemical transformations and optimization parameters involved in the synthesis and purification of this substituted phenyloxazole, a structural motif of interest in medicinal chemistry and materials science.

3 Synthetic Methodologies and Precursor Chemistry of this compound

The principal synthetic route to this compound hinges on the formation of the oxazole ring from a pre-functionalized aromatic precursor, namely 2-bromo-6-fluoro-4-methylbenzaldehyde. The chemistry of the precursors is foundational to the successful synthesis of the final compound.

1 Halogenation Techniques for Bromine and Fluorine Incorporation

The strategic incorporation of bromine and fluorine onto the phenyl ring is a critical aspect of the precursor synthesis. The ortho-bromo-fluoro substitution pattern dictates the regioselectivity of the halogenation steps.

Bromination: The introduction of a bromine atom ortho to a fluorine atom in a toluene (B28343) derivative can be achieved through electrophilic aromatic substitution. Directed ortho-metalation followed by reaction with an electrophilic bromine source is a common strategy. For instance, the fluorine atom can direct lithiation to the adjacent ortho position, which then reacts with a bromine source like N-bromosuccinimide (NBS) or bromine (Br₂). Alternatively, direct bromination of a suitably activated or protected fluorotoluene derivative can be employed, though this may require careful control of reaction conditions to achieve the desired regioselectivity.

Fluorination: Electrophilic fluorination has become a method of choice for the introduction of fluorine to aromatic rings. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their relative safety and efficacy. organic-chemistry.org The synthesis of the precursor would likely involve the fluorination of a bromo-methylated benzene derivative. The mechanism, while still debated, is generally considered to proceed via an Sₙ2 or single-electron transfer (SET) pathway. organic-chemistry.org

2 Methylation Strategies

The methyl group at the 4-position of the phenyl ring is typically introduced early in the synthetic sequence. Standard Friedel-Crafts alkylation of a bromofluorobenzene precursor with a methylating agent like methyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a conventional approach. However, regioselectivity can be a challenge. A more controlled synthesis might involve starting with a pre-methylated compound, such as p-toluidine, and then introducing the halogen atoms in subsequent steps.

Properties

IUPAC Name |

5-(2-bromo-6-fluoro-4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-6-2-7(11)10(8(12)3-6)9-4-13-5-14-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHZMXLXGUPPQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C2=CN=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 5 2 Bromo 6 Fluoro 4 Methylphenyl Oxazole

Reactivity of the Oxazole (B20620) Core in the Substituted System

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. While it possesses aromatic character, its reactivity is significantly influenced by the electronegativity of the heteroatoms.

Electrophilic Aromatic Substitution (EAS) on the Oxazole Ring

The oxazole ring is considered a π-excessive system, yet it is generally deactivated towards classical electrophilic aromatic substitution (EAS) reactions when compared to other five-membered heterocycles like pyrrole or furan. youtube.com The high electronegativity of the nitrogen atom reduces the electron density of the ring system, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Consequently, forcing conditions are often required for EAS, which can lead to low yields or decomposition.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are common for benzene and its derivatives, are not readily observed on the unsubstituted oxazole core of this molecule. wikipedia.orgmasterorganicchemistry.com Modern methods, such as palladium-catalyzed direct C-H arylation, have become a more effective strategy for functionalizing the C5 position of oxazoles and other azoles, bypassing the limitations of traditional EAS. nih.govresearchgate.netpreprints.org

Nucleophilic Reactions at the Oxazole Ring

Nucleophilic attack on an electron-rich aromatic ring like oxazole is an inherently unfavorable process. Such reactions, particularly nucleophilic aromatic substitution (SNAr), typically require the presence of strong electron-withdrawing groups on the ring to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmdpi.com The 5-(2-bromo-6-fluoro-4-methylphenyl)oxazole molecule lacks any potent electron-withdrawing substituents directly on the oxazole ring. Therefore, the oxazole core is not susceptible to nucleophilic substitution under standard conditions. youtube.com

Functional Group Interconversions on the Oxazole Nitrogen and Oxygen Atoms

The nitrogen and oxygen atoms of the oxazole ring are integral to its aromatic stability. Their lone pairs of electrons participate in the π-electron system. Consequently, direct functional group interconversions on these heteroatoms without disrupting the aromatic ring are not typical or feasible reactions. Any reaction that would significantly alter the bonding or electronic state of the ring nitrogen or oxygen would likely lead to ring-opening or decomposition.

Transformations Involving the 2-Bromo-6-fluoro-4-methylphenyl Substituent

The substituted phenyl ring, and specifically the bromine atom, is the most reactive site for derivatization on the entire molecule. The carbon-bromine bond is a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Further Cross-Coupling Reactions at the Bromine Position

The bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

New carbon-carbon bonds can be efficiently formed at the bromine position using several established palladium-catalyzed methods.

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes (olefins) to form substituted alkenes. organic-chemistry.org The reaction typically involves a Pd(0) catalyst, a base, and a suitable solvent. The general mechanism proceeds via oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Representative Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |

|---|

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance. nih.govpitt.edu The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the C-C bond. nih.gov

Table 2: Representative Negishi Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

|---|

Stille Reaction: The Stille reaction creates a new C-C bond by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. nih.gov This method is valued for its mild reaction conditions and tolerance of a wide array of functional groups. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation from the organotin species, and reductive elimination. nih.gov

Table 3: Representative Stille Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

|---|

C-N and C-O Bond Formations (e.g., Buchwald-Hartwig, Ullmann)

The carbon-bromine bond at the C2 position of the phenyl ring is the most prominent site for cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In the context of this compound, this reaction would involve the coupling of the aryl bromide with a wide variety of primary and secondary amines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions. The steric hindrance from the ortho-fluoro and the oxazole substituents, as well as the electronic effect of the fluorine atom, would influence the reaction kinetics.

Similarly, the Buchwald-Hartwig ether synthesis allows for the formation of C-O bonds by coupling the aryl bromide with alcohols or phenols. This pathway provides access to a range of diaryl ethers or aryl alkyl ethers, which are prevalent motifs in many biologically active molecules.

The Ullmann condensation , a classic copper-catalyzed reaction, also offers a viable route for C-N and C-O bond formation. While often requiring harsher reaction conditions than palladium-catalyzed methods, modern advancements have led to milder and more efficient Ullmann-type couplings. For the subject compound, an Ullmann reaction with an amine or an alcohol in the presence of a copper catalyst and a suitable ligand would yield the corresponding aminated or etherified products.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Class |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)2, Buchwald Ligand, NaOtBu | N-Aryl Amines |

| Buchwald-Hartwig Ether Synthesis | Alcohol/Phenol | Pd2(dba)3, Josiphos Ligand, K3PO4 | Aryl Ethers |

| Ullmann Condensation (C-N) | Amine | CuI, Phenanthroline, Cs2CO3 | N-Aryl Amines |

| Ullmann Condensation (C-O) | Alcohol | CuI, L-Proline, K2CO3 | Aryl Ethers |

Modification of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the C4 position of the phenyl ring presents another site for functionalization. These transformations can introduce new reactive handles or modify the electronic properties of the molecule.

Oxidation of the methyl group can lead to the formation of a formyl group (an aldehyde) or a carboxylic acid, depending on the oxidant and reaction conditions. For instance, treatment with a mild oxidizing agent like selenium dioxide could yield the corresponding benzaldehyde derivative. More potent oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to the formation of the carboxylic acid. These oxidized products open up a new set of possible derivatizations, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Halogenation of the methyl group, typically through a free-radical pathway, can introduce one or more halogen atoms. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would lead to the formation of the benzylic bromide. This benzylic halide is a versatile intermediate that can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups, including azides, cyanides, and thiols.

| Transformation | Reagent (Example) | Product Functional Group |

| Oxidation to Aldehyde | SeO2 | -CHO |

| Oxidation to Carboxylic Acid | KMnO4 | -COOH |

| Radical Bromination | NBS, Benzoyl Peroxide | -CH2Br |

Impact of Fluorine Substitution on Reactivity and Regioselectivity

The fluorine atom at the C6 position of the phenyl ring exerts a significant influence on the reactivity and regioselectivity of the molecule. Its strong electron-withdrawing nature and steric bulk play crucial roles in various transformations.

In the context of cross-coupling reactions at the C2 position, the ortho-fluorine atom can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the Buchwald-Hartwig reaction. This is due to the electron-withdrawing inductive effect of fluorine, which polarizes the C-Br bond.

Furthermore, the fluorine atom can direct regioselectivity in reactions involving the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the fluorine atom, being an ortho-para director (though deactivating), along with the other substituents, would influence the position of incoming electrophiles. However, given the already substituted nature of the ring, such reactions might be challenging.

The fluorine atom can also impact the acidity of adjacent protons. For example, it can influence the ease of ortho-lithiation if the bromine were to be replaced by a directing group, although the presence of the oxazole ring would also play a significant role in directing such reactions.

Exploration of Domino, Cascade, and Multicomponent Reactions Incorporating the Compound

The multifunctional nature of this compound makes it an attractive candidate for domino, cascade, and multicomponent reactions. These reaction strategies allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation.

A hypothetical domino reaction could involve an initial cross-coupling reaction at the C-Br bond, followed by an intramolecular cyclization. For example, a Buchwald-Hartwig amination with a suitably functionalized amine could lead to an intermediate that, under the same or slightly modified conditions, undergoes a cyclization to form a new heterocyclic ring fused to the phenyl group.

A multicomponent reaction (MCR) could involve the reaction of this compound, a nucleophile, and a third component in a one-pot synthesis. For instance, a palladium-catalyzed MCR could involve the initial oxidative addition of the aryl bromide to the palladium center, followed by insertion of a third component like carbon monoxide or an alkyne, and subsequent reductive elimination with a nucleophile to generate a complex product.

These advanced synthetic strategies, leveraging the inherent reactivity of the C-Br bond and the potential for further functionalization of the methyl group and the oxazole ring, could provide efficient pathways to novel and structurally diverse molecules.

Advanced Spectroscopic Characterization for Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, forming the bedrock of structural elucidation.

The ¹H NMR spectrum of 5-(2-bromo-6-fluoro-4-methylphenyl)oxazole is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the phenyl ring will show characteristic splitting patterns influenced by their neighboring fluorine and bromine atoms, as well as the methyl group. The protons on the oxazole (B20620) ring will appear as sharp singlets or doublets in a region typical for heterocyclic systems. The methyl protons will manifest as a singlet, shifted downfield due to the aromatic ring's influence.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Oxazole H-2 | 7.9 - 8.2 | Singlet | - |

| Oxazole H-4 | 7.1 - 7.4 | Singlet | - |

| Phenyl H-3 | 7.3 - 7.6 | Doublet of doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |

| Phenyl H-5 | 7.0 - 7.2 | Doublet | J(H,F) ≈ 4-6 |

| Methyl (CH₃) | 2.3 - 2.5 | Singlet | - |

The ¹³C NMR spectrum provides a map of the carbon framework. The spectrum for this compound will display signals for each carbon atom, with their chemical shifts being highly dependent on their hybridization and electronic environment. The carbon atoms of the oxazole ring will resonate at lower field compared to the phenyl carbons. The carbon directly attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF), a key diagnostic feature.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Oxazole C-2 | 150 - 155 |

| Oxazole C-4 | 120 - 125 |

| Oxazole C-5 | 145 - 150 |

| Phenyl C-1 (C-Br) | 115 - 120 (d, J(C,F) ≈ 20-25 Hz) |

| Phenyl C-2 (C-F) | 158 - 162 (d, J(C,F) ≈ 240-260 Hz) |

| Phenyl C-3 | 125 - 130 (d, J(C,F) ≈ 3-5 Hz) |

| Phenyl C-4 (C-CH₃) | 138 - 142 |

| Phenyl C-5 | 118 - 122 (d, J(C,F) ≈ 20-25 Hz) |

| Phenyl C-6 | 130 - 135 |

| Methyl (CH₃) | 20 - 22 |

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. For the target molecule, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to nearby protons will result in a multiplet, providing valuable information about the substitution pattern on the phenyl ring.

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, for instance, confirming the connectivity between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. This would be key in connecting the phenyl and oxazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, a NOESY correlation between the oxazole H-4 proton and the phenyl H-5 proton would confirm their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular weight, allowing for the determination of the elemental composition. The exact mass of this compound (C₁₀H₇BrFNO) is calculated to be 254.9722. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio). Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure.

Interactive Data Table: Predicted HRMS Fragmentation

| m/z | Proposed Fragment | Formula |

| 254.9722 | [M]⁺ | [C₁₀H₇BrFNO]⁺ |

| 175.0039 | [M - Br]⁺ | [C₁₀H₇FNO]⁺ |

| 147.0090 | [M - Br - CO]⁺ | [C₉H₇FN]⁺ |

| 120.0324 | [C₈H₄F]⁺ | [C₈H₄F]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Identification and Bond Vibrations

Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations from the oxazole and phenyl rings, and a strong C-F stretching band. The C-Br stretching vibration will appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of non-polar bonds can also be more readily observed.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| C=N Stretch (Oxazole) | 1650 - 1550 | 1650 - 1550 |

| C=C Stretch (Aromatic/Oxazole) | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 | 1250 - 1000 |

| C-Br Stretch | 650 - 550 | 650 - 550 |

X-ray Crystallography Data for this compound Not Publicly Available

A thorough search of scientific databases and public literature has revealed no published X-ray crystallography data for the chemical compound This compound . While the compound is listed in chemical databases such as PubChem and is available from commercial suppliers, its specific solid-state structure, as determined by X-ray crystallography, does not appear to have been detailed in publicly accessible research.

The user's request for an article focusing on the advanced spectroscopic characterization of this specific molecule, with a dedicated section on its X-ray crystallography, cannot be fulfilled at this time due to the absence of the necessary primary research data. The definitive determination of a compound's solid-state structure, including parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates, relies on experimental data from single-crystal X-ray diffraction analysis. Without a published crystal structure, any discussion on this topic would be speculative and would not meet the required standards of scientific accuracy.

Further research, potentially involving the synthesis and crystallographic analysis of This compound , would be required to generate the data necessary to create the requested article.

Computational and Theoretical Investigations of 5 2 Bromo 6 Fluoro 4 Methylphenyl Oxazole

Density Functional Theory (DFT) CalculationsSimilarly, there is a lack of specific DFT calculations for this compound in the accessible literature. Therefore, no data could be retrieved for:

Non-Linear Optical Properties Prediction:Predictions of non-linear optical (NLO) properties, including polarizability and hyperpolarizability, which are often explored for novel materials, have not been documented for this specific molecule.

While general computational methodologies for similar classes of compounds, such as substituted phenyloxazoles and other halogenated aromatic derivatives, are well-established and frequently published, the application of these methods to 5-(2-bromo-6-fluoro-4-methylphenyl)oxazole has not yet appeared in the reviewed scientific literature. The absence of such dedicated research precludes the creation of the detailed article as requested. Future computational studies would be necessary to elucidate the specific electronic and structural properties of this compound.

Reaction Mechanism Studies and Transition State Identification (e.g., using DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of electronic structures and reaction mechanisms. For a molecule like this compound, DFT calculations can elucidate the pathways of its formation and subsequent reactions.

Research on the synthesis of oxazole (B20620) derivatives often employs DFT to understand the underlying mechanisms. For instance, the dirhodium(II)-catalyzed synthesis of 4-styryl-5-methoxyoxazoles from styryl diazoacetate and oximes has been mechanistically proposed, involving the formation of a metal carbene intermediate that reacts with the oxime to generate an azomethine ylide nih.gov. A similar approach could be applied to model the synthesis of this compound, identifying the key intermediates and transition states.

The identification of transition states is a critical aspect of these studies, as it allows for the calculation of activation energies, which in turn determine reaction rates. Computational tools can be used to perform a relaxed surface scan, where the geometry of the reacting system is systematically changed to locate the highest energy point along the reaction coordinate, which corresponds to the transition state youtube.com. For a given reaction involving this compound, DFT calculations would involve optimizing the geometries of the reactants, products, and the transition state connecting them. The calculated energy difference between the transition state and the reactants provides the activation barrier.

An illustrative example of data obtained from DFT calculations on a related oxazole derivative is presented in Table 1. These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability irjweb.com.

Table 1: Illustrative DFT-Calculated Electronic Properties of an Oxazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -5.6518 eV |

| LUMO Energy | -0.8083 eV |

| HOMO-LUMO Gap | 4.8435 eV |

Data based on a study of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine using the B3LYP/6-31G(d,p) method. irjweb.com

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. For this compound, MD simulations could reveal how the molecule behaves in different environments, such as in solution or within a crystal lattice.

Computational investigations of halogenated oxindoles have shown that interactions involving halogens can compete with or even be stronger than traditional hydrogen bonds. nih.gov MD simulations of this compound could be used to explore the strength and geometry of these halogen bonds, as well as other intermolecular forces like π-π stacking involving the phenyl and oxazole rings. Hirshfeld surface analysis, a common tool used in conjunction with crystallographic data, can quantify the contributions of different types of intermolecular contacts. irjweb.comrsc.org

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Halogenated Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 34.4 |

| C···H/H···C | 18.2 |

| O···H/H···O | 12.5 |

| Br···H/H···Br | 9.8 |

| N···H/H···N | 5.1 |

Illustrative data based on a study of a brominated oxazole derivative. irjweb.com

Quantitative Structure-Reactivity/Binding Relationship (QSRR/QSBR) Studies

Quantitative Structure-Reactivity/Binding Relationship (QSRR/QSBR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or binding affinity to a particular target. These models are highly valuable in rational drug design and materials science for predicting the properties of new, unsynthesized molecules.

For a compound like this compound, a QSRR study could be developed to predict its reactivity in a specific chemical transformation based on a set of calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies and atomic charges), steric parameters, and topological indices.

In the context of biological activity, QSBR models are frequently employed. For example, a QSAR (Quantitative Structure-Activity Relationship) study on a set of azole derivatives against human cytomegalovirus (HCMV) successfully built predictive models based on molecular descriptors. nih.gov These models were then used to screen a virtual library of compounds to identify new potential inhibitors. nih.gov A similar approach could be envisioned for this compound if it were part of a series of compounds tested for a specific binding property. Molecular docking simulations, which predict the preferred orientation of a molecule when bound to a target, are often used to generate input data for QSBR models and to understand the key interactions at a molecular level. nih.govnih.gov

Table 3: Illustrative Descriptors Used in QSAR/QSBR Studies

| Descriptor Class | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Lipophilic | LogP, Polar surface area (PSA) |

| Topological | Connectivity indices, Shape indices |

This table presents common classes of descriptors used in the development of QSAR/QSBR models.

Exploration of Advanced Applications of 5 2 Bromo 6 Fluoro 4 Methylphenyl Oxazole in Chemical Research

Utilization as a Versatile Synthetic Intermediate

The presence of multiple functional groups on the robust phenyl-oxazole scaffold makes 5-(2-bromo-6-fluoro-4-methylphenyl)oxazole a valuable building block for the synthesis of more complex molecules. The bromo-substituent, in particular, serves as a key handle for a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures.

Precursor for Complex Heterocyclic Architectures

The 2-bromo-6-fluoro-4-methylphenyl moiety of the title compound provides a reactive platform for the synthesis of extended, fused heterocyclic systems. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. nih.govnih.govscilit.com For instance, reaction with various aryl or heteroaryl boronic acids can introduce new aromatic rings, leading to the formation of polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science. nih.gov

The general scheme for such a transformation is presented below:

Reaction Scheme for Suzuki-Miyaura Coupling:

Reactants: this compound, an appropriate arylboronic acid.

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. nih.gov

Base: A mild base like K₂CO₃ or Cs₂CO₃ is typically used.

Solvent: A mixture of an organic solvent like dioxane or toluene (B28343) and water is common.

Furthermore, the synthesis of pyrrolo-fused heterocycles often proceeds through the reaction of a bromo-acetyl derivative with an amine, followed by cyclization. mdpi.com This suggests that the 2-bromo-phenyl group in this compound could be a precursor for creating elaborate fused heterocyclic systems, which are common motifs in biologically active molecules. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Coupling Partner | Reaction Type | Potential Product Scaffold |

|---|---|---|---|

| This compound | Phenylboronic acid | Suzuki-Miyaura Coupling | 5-(6-fluoro-4-methyl-[1,1'-biphenyl]-2-yl)oxazole |

| This compound | 2-Thiopheneboronic acid | Suzuki-Miyaura Coupling | 5-(6-fluoro-4-methyl-2-(thiophen-2-yl)phenyl)oxazole |

Building Block in the Synthesis of Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com The synthesis of COFs typically involves the condensation of multitopic building blocks. The rigid structure and reactive sites of this compound make it a potential candidate as a monotopic or, after further functionalization, a ditopic building block for COF synthesis.

The bromo group could be converted to other functional groups, such as an aldehyde or an amine, which are commonly used in the imine or boronate ester linkages that form the framework of COFs. google.com The presence of the fluorine atom can also be advantageous, as fluorinated COFs often exhibit enhanced stability and unique host-guest properties. While specific examples of its use in COF synthesis are not yet reported, its structural motifs are highly relevant to this field.

Applications in Catalysis Research

The electronic and steric properties of this compound make it an interesting scaffold for the development of new ligands for catalysis.

Ligand Design for Organometallic Catalysis

The development of efficient phosphine (B1218219) ligands is crucial for the advancement of palladium-catalyzed cross-coupling reactions. nih.govthieme-connect.de Bulky biarylphosphine ligands have shown remarkable success in this area. The "2-bromo-6-fluoro-4-methylphenyl" portion of the title compound can be envisioned as a key component in the design of such ligands. Through a Grignard reaction followed by quenching with a chlorophosphine, or through a direct palladium-catalyzed phosphination, the bromo group can be replaced with a phosphine moiety.

The resulting phosphine ligand would possess a sterically demanding and electron-rich biaryl framework, which is known to promote the oxidative addition and reductive elimination steps in catalytic cycles. The fluorine atom at the ortho position would further modulate the electronic properties of the ligand, potentially enhancing catalytic activity and stability.

Role in Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. youtube.comyoutube.com Chiral oxazolines, in particular, are privileged structures in a wide range of enantioselective transformations. nih.gov While this compound is an achiral oxazole (B20620), it can serve as a precursor to chiral ligands or catalysts.

For example, the oxazole ring could be reduced to the corresponding oxazoline (B21484). If the starting material for the oxazole synthesis was a chiral amino acid, then a chiral oxazoline could be produced. Alternatively, the phenyl ring could be functionalized to introduce a chiral auxiliary. The presence of the fluorine atom can also influence the acidity and basicity of nearby functional groups, which could be beneficial in designing organocatalysts for specific reactions. nih.govnih.gov

Potential in Materials Science Research

The combination of a fluorinated phenyl ring and a heterocyclic oxazole moiety suggests that this compound could be a valuable building block for the synthesis of novel organic materials with interesting electronic and photophysical properties.

The introduction of fluorine atoms into organic materials is a well-established strategy for tuning their electronic properties, such as the HOMO and LUMO energy levels, and for enhancing their stability. nih.govresearchgate.net The oxazole ring is a known chromophore and is found in a number of fluorescent and electroluminescent materials. rsc.org

Through cross-coupling reactions at the bromo position, the core structure of this compound can be extended to create larger conjugated systems. For example, Sonogashira coupling with terminal alkynes could lead to the formation of oligo(phenylene-ethynylene) type structures, which are known for their applications in organic electronics. mdpi.com

Furthermore, the bromo group can act as an initiation site for certain types of polymerization reactions, or the entire molecule could be used as a monomer in the synthesis of functional polymers. For instance, after conversion of the bromo group to a polymerizable group like a vinyl or styrenyl moiety, it could be incorporated into polymers via radical or transition-metal-catalyzed polymerization methods. youtube.com

Table 2: Potential Materials Science Applications

| Application Area | Rationale | Potential Synthetic Route |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Fluorinated oxazole core for blue emission and improved stability. | Suzuki or Stille coupling to introduce charge-transporting groups. |

| Organic Photovoltaics (OPVs) | Tunable electronic properties due to fluorine and oxazole. | Polymerization to form donor or acceptor materials. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pd(PPh₃)₄ |

| Pd(dppf)Cl₂ |

| K₂CO₃ |

| Cs₂CO₃ |

| 5-(6-fluoro-4-methyl-[1,1'-biphenyl]-2-yl)oxazole |

| 5-(6-fluoro-4-methyl-2-(thiophen-2-yl)phenyl)oxazole |

Investigation as a Component in Organic Electronics (e.g., Semiconductors, Light-Emitting Diodes)

The field of organic electronics continually seeks novel molecular structures that offer tunable photophysical and electrochemical properties. The 5-phenyl-oxazole framework is a known constituent in materials developed for Organic Light-Emitting Diodes (OLEDs). The oxazole ring, being an electron-deficient system, can be paired with electron-donating or -withdrawing groups on the phenyl ring to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for achieving efficient charge injection, transport, and recombination in OLED devices.

The "2-bromo-6-fluoro-4-methylphenyl" substitution on the oxazole ring of the title compound is anticipated to significantly influence its electronic characteristics. The presence of both bromine and fluorine, which are strongly electronegative, would likely lower the HOMO and LUMO energy levels. This could be advantageous for creating materials with deep blue emission or for use as electron-transporting or hole-blocking layers in OLEDs. For instance, asymmetrically twisted phenanthroimidazole derivatives have been utilized as host materials in blue, green, and red phosphorescent OLEDs, demonstrating high glass-transition temperatures and thermal stability, which are crucial for device longevity. nih.gov Similarly, pyrene-benzimidazole derivatives have been explored as novel blue emitters for OLEDs, exhibiting pure blue electroluminescence. nih.gov

The photophysical properties of new oxazole-based emitters are a subject of ongoing research, with a focus on achieving high efficiency and color purity. dntb.gov.ua While specific data for this compound is not available, a hypothetical comparison with known oxazole-based emitters can be made.

Table 1: Representative Photophysical and Device Performance Data of Oxazole-Based Materials in OLEDs

| Compound/Material Class | Emission Color | Max. Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |

| Phenanthroimidazole Derivatives nih.gov | Blue, Green, Red | Up to 50.6 (Green) | Up to 53.4 (Green) | Up to 17.0 (Green) | (0.31, 0.60) (Green) |

| Pyrene-Benzimidazole Derivative nih.gov | Blue | Not Reported | Not Reported | Not Reported | (0.148, 0.130) |

| Platinum(II) Complexes with Phenyl-Substituted Ligands rsc.org | Blue-Green to Red | 4.71 - 4.88 | 4.65 - 5.12 | Not Reported | Not Reported |

The data in Table 1, derived from studies on various oxazole and imidazole-based emitters, illustrates the potential performance metrics that could be targeted in the development of materials incorporating the this compound scaffold.

Application in Functional Polymeric Materials

The incorporation of specific chemical moieties into polymer backbones can impart unique functionalities, leading to materials with enhanced thermal stability, mechanical strength, or electronic properties. The title compound, possessing a reactive bromo-substituent, is a candidate for incorporation into polymeric structures through various polymerization techniques, such as Suzuki or Stille coupling.

Polyoxazoles are a class of high-performance polymers known for their exceptional thermal and mechanical properties. A prominent example is Zylon (poly(p-phenylene-2,6-benzobisoxazole)), a thermoset liquid-crystalline polyoxazole with a tensile strength 1.6 times that of Kevlar and a Young's modulus stiffer than steel. wikipedia.org This high performance is attributed to the rigid-rod nature of the polymer chains and strong intermolecular interactions. The introduction of the bulky and polar "2-bromo-6-fluoro-4-methylphenyl" group as a pendant to a polyoxazole backbone could disrupt chain packing, potentially leading to polymers with increased solubility while maintaining high thermal stability.

Furthermore, post-functionalization of bromo-substituted ether-linked polymers via Ullman coupling has been demonstrated as a viable strategy for tailoring polymer properties, including thermal stability and surface morphology, for applications such as carbon dioxide capture. mdpi.com This suggests that polymers derived from this compound could be further modified to create materials for specific applications.

Table 2: Properties of High-Performance Polyoxazole (Zylon/PBO)

| Property | Value |

| IUPAC Name | poly(p-phenylene-2,6-benzobisoxazole) |

| Tensile Strength | 5.8 GPa |

| Young's Modulus | 270 GPa |

| Key Characteristics | High strength, excellent thermal stability |

| Applications | Body armor, aerospace components, sporting goods |

The data for Zylon highlights the benchmark properties for high-performance polymers containing oxazole rings. wikipedia.org

Exploration in Ligand-Target Interaction Studies (Pre-clinical/Mechanistic Focus)

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of this compound makes it an interesting candidate for investigation in ligand-target interaction studies.

In Vitro Enzyme Inhibition Mechanism Investigations

Oxazole derivatives have been identified as inhibitors of various enzymes, playing crucial roles in different disease pathways. For example, a series of 2-anilino-5-aryloxazoles were identified as potent inhibitors of VEGFR2 kinase, an important target in cancer therapy. acs.org The structure-activity relationship (SAR) studies of these compounds revealed that substitutions on both phenyl rings significantly impact their enzymatic and cellular activity.

The "2-bromo-6-fluoro-4-methylphenyl" moiety of the title compound could engage in specific interactions within an enzyme's active site. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The fluorine atom can modulate the electronic properties of the phenyl ring and participate in hydrogen bonding or other electrostatic interactions. The methyl group can provide favorable van der Waals contacts.

While no specific enzyme inhibition data for this compound is available, the following table presents IC50 values for other oxazole derivatives against various enzymes, illustrating the potential of this class of compounds as enzyme inhibitors.

Table 3: Representative In Vitro Enzyme Inhibition Data for Oxazole Derivatives

| Oxazole Derivative Class | Target Enzyme | IC50 Value | Reference |

| 2-Anilino-5-aryloxazoles | VEGFR2 Kinase | Potent inhibition at enzymatic and cellular levels | acs.org |

| 2,4,5-Trisubstituted Oxazoles | Aquaporin-4 (AQP4) | IC50 of 60 µM for representative compound | nih.gov |

| Oxazole-based compounds | HeLa and MCF-7 cell lines (cytotoxicity) | IC50 values of 19.9, 35, and 25.1 µM for specific compounds against HeLa cells | nih.gov |

| Oxazole-linked pyrazole (B372694) chalcones | Various cancer cell lines (cytotoxicity) | IC50 values ranging from 0.01 to 11.6 µM | researchgate.net |

| Amine-linked bis-heterocycles | Staphylococcus aureus, Klebsiella pneumoniae | Zone of inhibition of 21 mm and 22 mm respectively | derpharmachemica.com |

Receptor Binding Affinity and Selectivity Studies (in vitro/computational)

The ability of a molecule to bind with high affinity and selectivity to a specific biological receptor is a cornerstone of drug discovery. The structural features of this compound suggest it could be a ligand for various receptors. The pattern of fluorine substitution on an aromatic ring has been shown to significantly affect binding affinity to proteins, such as carbonic anhydrase. nih.gov

Computational docking studies are a powerful tool for predicting the binding mode and affinity of a ligand to a receptor. Such studies on 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, have shown their potential as anticoagulant agents by demonstrating high affinity towards Factor Xa. nih.gov Similar computational analyses could be employed to screen this compound against a panel of receptors to identify potential biological targets. For instance, docking studies of oxadiazole derivatives in the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain have been used to rationalize their cytotoxic activity. nih.gov

While experimental binding data for the title compound is not available, the table below provides examples of receptor binding or related functional data for other heterocyclic compounds, indicating the potential for this class of molecules.

Table 4: Representative Receptor Binding and Functional Assay Data for Heterocyclic Compounds

| Compound Class | Target | Assay Type | Key Findings | Reference |

| Fluoroaromatic inhibitors | Carbonic Anhydrase | Binding Assay | Kd < 3 nM, binding dependent on fluorine substitution pattern | nih.gov |

| Oxohexestrol derivatives | Estrogen Receptor | Radiometric Binding Assay | Selective uptake in estrogen target tissues | nih.gov |

| 1,3,4-Oxadiazole derivatives | Factor Xa | Molecular Docking | High docking scores and favorable binding energies | nih.gov |

| 2-Anilino-5-aryloxazoles | VEGFR2 | Kinase Inhibition Assay | Potent inhibition | acs.org |

Structure-Based Design Principles for Developing Targeted Ligands (excluding clinical development)

The development of targeted ligands often relies on understanding the structure-activity relationships (SAR) of a particular chemical scaffold. The oxazole ring serves as a versatile platform for the synthesis of diverse compound libraries, allowing for systematic modification to optimize binding to a specific biological target. The synthesis of 5-substituted oxazoles can be achieved through methods like the van Leusen oxazole synthesis, which allows for the introduction of a wide variety of substituents. nih.govmdpi.com

SAR studies on quinazoline (B50416) derivatives as EGFR kinase inhibitors have highlighted the importance of specific substitutions for achieving high inhibitory activity. mdpi.com For example, the introduction of a fluorine substituent at the C-2 position of a benzamide (B126) ring was found to be vital for activity. mdpi.com Similarly, SAR studies on phenylpyrazole derivatives as anti-HIV agents have led to the identification of more potent compounds through optimization of substitutions on the pyrazole and benzyl (B1604629) rings. nih.gov

In the context of this compound, a systematic medicinal chemistry campaign could be envisioned. This would involve:

Modification of the Phenyl Ring: The bromine, fluorine, and methyl groups could be systematically varied to explore the impact of electronics, sterics, and lipophilicity on biological activity.

Substitution at other positions of the Oxazole Ring: The C2 and C4 positions of the oxazole ring could be functionalized with different groups to explore additional binding interactions with a target protein.

Bioisosteric Replacement: The oxazole ring itself could be replaced with other five-membered heterocycles like thiazole (B1198619) or imidazole (B134444) to probe the importance of the oxygen atom for biological activity.

Such a program, guided by computational modeling and in vitro screening, would enable the development of highly potent and selective ligands for a desired biological target, starting from the promising scaffold of this compound.

Future Research Directions and Challenges for 5 2 Bromo 6 Fluoro 4 Methylphenyl Oxazole

Development of Novel Asymmetric Synthetic Approaches

The current structure of 5-(2-bromo-6-fluoro-4-methylphenyl)oxazole is achiral. However, a significant future direction lies in the development of chiral analogs. Introducing stereocenters, either on the oxazole (B20620) ring or on substituents, could be pivotal for applications in chiral materials or as specialized ligands in catalysis.

The primary challenge is the creation of these stereocenters with high enantioselectivity. Research would need to focus on developing novel asymmetric catalysts tailored for oxazole synthesis. For instance, modifying classic oxazole syntheses, such as the van Leusen reaction, to incorporate chiral phase-transfer catalysts or metal complexes with chiral ligands could provide a pathway to enantiomerically enriched products. nih.gov A key hurdle will be overcoming the steric hindrance imposed by the ortho-bromo and fluoro substituents on the phenyl ring, which could impede the approach of a catalyst to the reaction center. Future work could investigate substrate-controlled diastereoselective reactions, where a chiral auxiliary is temporarily installed and later removed, to guide the formation of the desired stereoisomer.

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of derivatives with tailored properties, integrating the synthesis of the this compound scaffold into automated platforms is a critical future step. Continuous flow chemistry and robotic high-throughput screening systems offer the ability to rapidly explore a vast chemical space. acs.org

A multipurpose mesofluidic flow reactor could be designed for the on-demand synthesis of a library of analogs. acs.org Such a system would allow for the precise control of reaction parameters (temperature, pressure, residence time) and the use of immobilized reagents and catalysts, simplifying purification. acs.orgacs.org The challenges include adapting multi-step batch syntheses into a continuous flow process and ensuring the stability of reagents and intermediates under flow conditions. For example, a system could be envisioned where a key aldehyde precursor is passed through a reactor containing immobilized tosylmethyl isocyanide (TosMIC) to form the oxazole ring, followed by in-line purification and subsequent functionalization. nih.govacs.org This approach would enable the rapid generation of a focused library of compounds for screening in materials science or other functional applications.

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The rich functionality of this compound provides fertile ground for exploring novel chemical transformations. Future research should move beyond standard reactions to uncover unconventional reactivity.

C-H Activation: The methyl group on the phenyl ring and the C-H bonds on the oxazole ring are targets for direct functionalization. Developing transition-metal catalyzed C-H activation protocols would provide a highly atom-economical way to introduce new substituents without pre-functionalization.

Novel Cross-Coupling Reactions: The bromo-substituent is a prime handle for cross-coupling reactions. While standard Suzuki or Stille couplings are predictable, future work could explore less common couplings or develop catalyst systems that enable challenging transformations in the presence of the adjacent fluoro group and the oxazole ring. ijpsonline.com

Oxazole Ring as a Diene: Oxazoles can participate as dienes in Diels-Alder reactions, leading to the formation of pyridine (B92270) derivatives. wikipedia.org Investigating the cycloaddition potential of this specific, sterically encumbered oxazole could open pathways to complex, nitrogen-containing heterocyclic systems that are otherwise difficult to access.

Photocatalysis: The use of visible-light photocatalysis could unlock new reaction pathways, such as radical-based transformations or novel cyclizations, that are not accessible through traditional thermal methods. organic-chemistry.org For example, a photocatalytic approach could be used to achieve unique substitutions on the oxazole ring.

The table below summarizes potential areas for reactivity exploration.

| Functional Group | Unconventional Reaction Type | Potential Outcome |

| Aryl Bromide | Catalyst-controlled regioselective coupling | Introduction of complex fragments at the C2 position |

| Oxazole Ring | Diels-Alder Cycloaddition wikipedia.org | Synthesis of highly substituted pyridine derivatives |

| Phenyl C-H / Methyl C-H | Direct C-H Activation/Functionalization | Late-stage modification without pre-functionalization |

| Entire Molecule | Electrochemical Cycloaddition rsc.org | Formation of novel polycyclic aromatic systems |

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers a powerful tool for accelerating research and overcoming experimental challenges. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the properties and reactivity of this compound and its derivatives before their synthesis. irjweb.comnih.gov

Future research will leverage advanced computational modeling for:

Predictive Reactivity: Using DFT calculations to model reaction mechanisms and transition states can help predict the feasibility of the unconventional transformations described above and guide the selection of optimal catalysts and reaction conditions. irjweb.com Calculations can elucidate the electronic influence of the bromo- and fluoro-substituents on the reactivity of the oxazole core.

Property Optimization: In silico screening of virtual libraries can identify derivatives with desired electronic or material properties. nih.govnih.gov For example, by calculating the HOMO-LUMO energy gaps, researchers can pre-select candidates with specific optoelectronic characteristics suitable for organic electronics. irjweb.com

Design of Self-Assembling Systems: Modeling intermolecular interactions (such as π-π stacking and halogen bonding) can predict whether derivatives of this compound can form ordered supramolecular structures, a key feature for developing functional materials. tandfonline.com

The challenge lies in the accuracy of the computational models, which must be validated by experimental data. nih.gov Building a robust model requires a reliable dataset, which can be initially populated through the high-throughput synthesis methods mentioned previously.

Sustainable and Environmentally Benign Synthesis Strategies

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. Future research on this compound must focus on developing sustainable synthetic routes. ijpsonline.com

Key areas for improvement include:

Green Solvents and Catalysts: Research should aim to replace hazardous solvents and stoichiometric reagents with environmentally benign alternatives, such as water, ionic liquids, or deep-eutectic solvents. ijpsonline.comijpsonline.com The development of recoverable and reusable catalysts is also a priority.

Electrochemical Synthesis: An electrochemical approach, which uses electricity to drive reactions, can avoid the need for toxic oxidizing or reducing agents, generating minimal waste. rsc.org A phosphine-mediated electrochemical cycloaddition could be a green alternative for synthesizing the oxazole core from carboxylic acid precursors. rsc.org

The following table compares potential green synthesis methods applicable to this compound.

| Green Chemistry Approach | Key Advantage | Specific Application Example |

| Microwave-Assisted Synthesis nih.govresearchgate.net | Reduced reaction time, increased yield | Rapid formation of the oxazole ring from an aldehyde and TosMIC. nih.gov |

| Ultrasound Irradiation ijpsonline.com | Enhanced reaction rates, milder conditions | Facilitating cyclization reactions in heterogeneous mixtures. |

| Electrochemical Synthesis rsc.org | Avoids toxic oxidants/reductants | Deoxygenative cycloaddition to form the oxazole ring. rsc.org |

| Use of Green Solvents ijpsonline.com | Reduced environmental impact and toxicity | Performing coupling reactions in deep-eutectic solvents. ijpsonline.com |

Discovery of Novel Non-Biological Functional Applications and Materials

Given its halogenated, aromatic structure, this compound is a promising building block for novel functional materials, an area ripe for exploration. tandfonline.com The oxazole moiety itself is of interest in material sciences due to its electronic properties and ability to engage in various intermolecular interactions. irjweb.comtandfonline.com

Future research directions include: